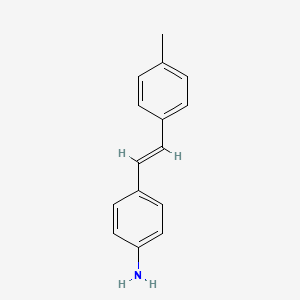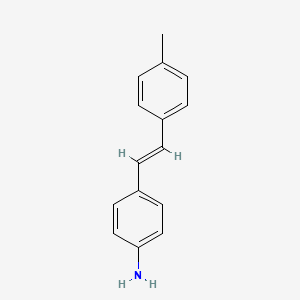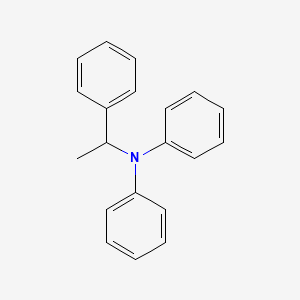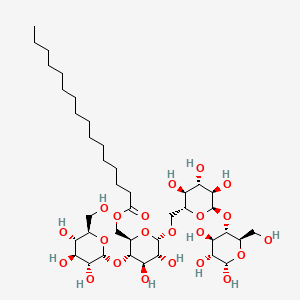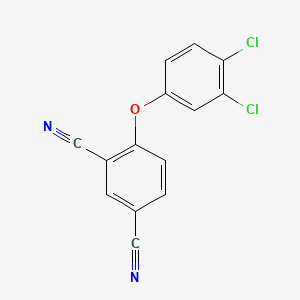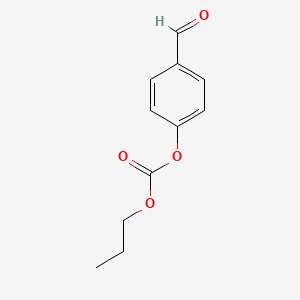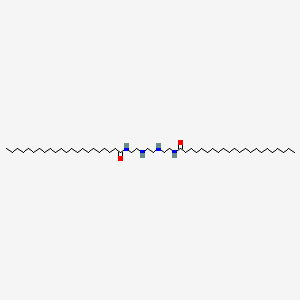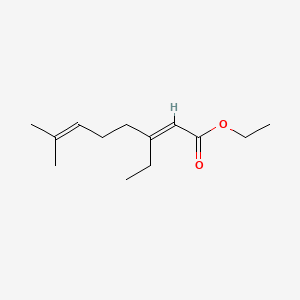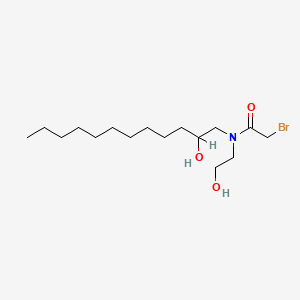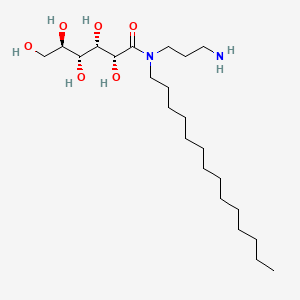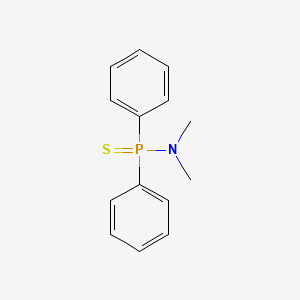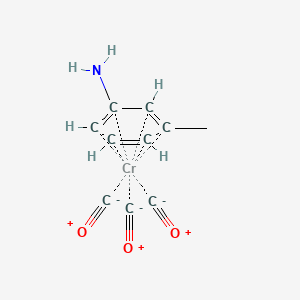
Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is an organometallic compound that features a chromium atom coordinated to three carbonyl (CO) groups and a m-toluidine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium typically involves the reaction of chromium hexacarbonyl with m-toluidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands by the m-toluidine ligand.
Industrial Production Methods
While specific industrial production methods for tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium species.
Substitution: The carbonyl ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand substitution reactions often require the presence of a nucleophile and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions can result in a variety of new organometallic complexes depending on the incoming ligand.
Scientific Research Applications
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium involves its ability to coordinate with various ligands and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating redox reactions. The compound’s molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
Comparison with Similar Compounds
Similar Compounds
- Tricarbonyl[(1,2,3,4,5,6-eta)-hexamethylbenzene]chromium
- Tricarbonyl[(1,2,3,4,5,6-eta)-benzenemethanol]chromium
- Tricarbonyl[(1,2,3,4,5,6-eta)-m-xylene]chromium
Uniqueness
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is unique due to the presence of the m-toluidine ligand, which imparts distinct electronic and steric properties compared to other tricarbonylchromium complexes
Properties
CAS No. |
36352-77-9 |
|---|---|
Molecular Formula |
C10H9CrNO3 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
carbon monoxide;chromium;3-methylaniline |
InChI |
InChI=1S/C7H9N.3CO.Cr/c1-6-3-2-4-7(8)5-6;3*1-2;/h2-5H,8H2,1H3;;;; |
InChI Key |
PUNMYFZOKOURID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


